molecular formula C21H28N2O2 B11999299 Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)- CAS No. 1243-53-4

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-

Cat. No.: B11999299
CAS No.: 1243-53-4
M. Wt: 340.5 g/mol
InChI Key: LIUJZMKSXPPCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)- typically involves the reaction of 1-(3,4-dimethoxyphenethyl)piperazine with m-tolyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
  • Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(p-tolyl)-
  • Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(o-tolyl)-

Uniqueness

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-tolyl)-: is unique due to the specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and reactivity. The presence of the 3,4-dimethoxyphenethyl and m-tolyl groups may confer distinct biological activities compared to other piperazine derivatives.

Properties

CAS No.

1243-53-4

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine

InChI

InChI=1S/C21H28N2O2/c1-17-5-4-6-19(15-17)23-13-11-22(12-14-23)10-9-18-7-8-20(24-2)21(16-18)25-3/h4-8,15-16H,9-14H2,1-3H3

InChI Key

LIUJZMKSXPPCOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.